Erythromycin ethylsuccinate is an antibiotic that belongs to the macrolide class, primarily used for its antibacterial properties. It is an ester derivative of erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). This compound is known for its effectiveness against a variety of bacterial infections, particularly in pediatric medicine due to its palatable formulations for oral administration. Erythromycin ethylsuccinate is chemically designated as erythromycin 2'-(ethylsuccinate), with a molecular formula of CHNO and a molecular weight of 862.06 g/mol .
Erythromycin ethylsuccinate is classified under macrolide antibiotics, which are characterized by their large lactone ring structure. This compound is derived from erythromycin, which itself was first isolated from the fermentation products of Saccharopolyspora erythraea. The ethylsuccinate form enhances the stability and absorption characteristics of the drug, making it suitable for oral use in various formulations .
The synthesis of erythromycin ethylsuccinate typically involves the acylation of erythromycin free base with ethyl succinyl chloride. A common method includes:
This method has been shown to yield high purity and activity levels of erythromycin ethylsuccinate, with yields approaching 100% under optimized conditions .
Erythromycin ethylsuccinate features a complex macrolide structure consisting of a large lactone ring attached to various functional groups. The key structural elements include:
The structural representation can be summarized as follows:
This configuration allows erythromycin ethylsuccinate to interact effectively with bacterial ribosomes, inhibiting protein synthesis .
Erythromycin ethylsuccinate participates in several chemical reactions, primarily related to its function as an antibiotic:
Analytical methods such as high-performance liquid chromatography are employed to monitor these reactions and assess stability under various conditions .
The primary mechanism through which erythromycin ethylsuccinate exerts its antibacterial effects involves:
This mechanism is crucial for its effectiveness against various Gram-positive bacteria and some Gram-negative strains .
These properties influence both the formulation and storage conditions required for effective therapeutic use .
Erythromycin ethylsuccinate is primarily used in clinical settings for treating bacterial infections such as:
It is particularly beneficial in pediatric formulations due to its palatable taste when suspended in liquid form, making it easier for children to ingest . Furthermore, ongoing research continues to explore its potential applications against resistant bacterial strains and its role in combination therapies.
The synthesis of erythromycin ethylsuccinate originated from efforts to overcome the inherent limitations of erythromycin base—primarily its acid instability and poor oral bioavailability. Initial esterification approaches targeted the 2'-hydroxy group of the desosamine sugar moiety in erythromycin A (Figure 1). Early methodologies employed direct coupling between erythromycin base and ethyl succinic anhydride in aprotic solvents like acetone or dimethylformamide, catalyzed by tertiary amines (e.g., triethylamine) [4]. These reactions operated under anhydrous conditions at 50–60°C for 12–24 hours, yielding crude ethylsuccinate esters. The unreacted anhydride and succinate byproducts necessitated extensive purification, resulting in overall yields below 65% [3]. The rationale for selecting the 2' position centered on preserving the C3 cladinose and C5 desosamine sugars critical for ribosomal binding while masking the acid-labile C9 ketone through ester formation. This modification yielded a prodrug that resisted gastric acid degradation and underwent enzymatic hydrolysis in systemic circulation to release active erythromycin [4] [8].
Table 1: Key Characteristics of Erythromycin Ethylsuccinate as a Prodrug
Property | Erythromycin Base | Erythromycin Ethylsuccinate |
---|---|---|
Acid Stability | Low (degrades rapidly) | High (resists gastric hydrolysis) |
Water Solubility | Poor (<1 mg/mL) | Improved (formulated as suspension) |
Bioavailability | Variable (15–45%) | Enhanced (30–65%) |
Activation Mechanism | N/A | Ester hydrolysis in plasma |
Patent landscapes reveal significant evolutionary steps in ethylsuccinate synthesis. U.S. Pat. No. 2,967,129 (1959) described a single-phase batch process using erythromycin base dissolved in chloroform with ethyl succinic anhydride. Critical limitations included:
In contrast, US4219641A (1980) pioneered a crystallization-directed synthesis using acetone-water mixtures. This approach exploited the differential solubility of erythromycin ethylsuccinate dihydrate crystals:
Modern industrial synthesis employs aqueous-organic biphasic reactors to overcome equilibrium limitations and enhance mass transfer. A representative system utilizes:
Table 2: Performance Metrics of Erythromycin Ethylsuccinate Synthesis Methods
Parameter | Single-Phase (U.S. 2,967,129) | Crystallization (US4219641A) | Biphasic Enzymatic |
---|---|---|---|
Yield (%) | 58–62 | 83–87 | 92–95 |
Reaction Time (h) | 18–24 | 8–12 | 4–6 |
Solvent Use (L/kg) | 30 | 15 | 8 |
Byproducts | 6–8% diesters | ≤1.5% diesters | ≤0.5% diesters |
Scale Potential | Batch (≤100 L) | Batch (≤1000 L) | Continuous flow |
This system achieves 92–95% yield with residence times under 6 hours. Critical innovations include enzyme immobilization on silica supports (enabling reuse for 15+ cycles) and in-line FTIR monitoring of anhydride consumption [2]. The biphasic design also facilitated direct coupling with antisolvent crystallization—toluene addition precipitates 99.5% pure ethylsuccinate with mean particle size D90 <50 µm, optimized for suspension formulations [2] [9].
The USP monograph for Erythromycin Ethylsuccinate (USP42-NF37 M30320) mandates stringent controls on erythromycin A starting material to ensure final product efficacy [7] [10]:
Compliance requires HPLC-UV quantification using:
Manufacturers implement Quality by Design (QbD) approaches correlating starting material impurity profiles (e.g., erythromycin B ≥12.0% or erythromycin C ≥5.0%) with crystallization outcomes. Statistical models show that erythromycin B exceeding 8% reduces ethylsuccinate yield by 12–18% due to preferential crystallization inhibition [10]. Consequently, USP-grade erythromycin A with ≤5% B and ≤3% C derivatives is essential for achieving the monograph-specified sum of 76.5% erythromycin A equivalents in the final ester [7] [10].
Table 3: USP-Grade Erythromycin Ethylsuccinate Critical Quality Attributes
Parameter | USP Requirement | Analytical Method |
---|---|---|
Erythromycin A Content | NLT 76.5% (anhydrous) | Hydrolysis-HPLC (215 nm) |
Erythromycin B | NMT 12.0% | Gradient HPLC |
Erythromycin C | NMT 5.0% | Gradient HPLC |
Ethylsuccinate Ester Purity | 98.0–102.0% | Titrimetric assay |
Water Content | NMT 3.0% | Karl Fischer titration |
Residue on Ignition | NMT 1.0% | Gravimetric analysis |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: